![molecular formula C25H17Cl2F3N2O3 B2512785 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 318289-42-8](/img/structure/B2512785.png)

[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

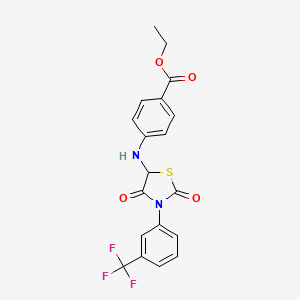

The compound {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol has a CAS Number of 318247-68-6 and a molecular weight of 348.32 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H15F3N2O2/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 . This code provides a detailed description of the molecule’s structure.

科学的研究の応用

Hydrogen Bonding and Molecular Structure

- A study by Trilleras et al. (2005) discusses molecules like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate, emphasizing their hydrogen-bonded chain formations and crystal structures (Trilleras et al., 2005).

Herbicidal Activity

- Sherman et al. (1991) investigated pyrazole phenyl ether herbicides, closely related to the compound , for their herbicidal activity and ability to inhibit protoporphyrinogen oxidase, a key enzyme in plants (Sherman et al., 1991).

Synthesis of Biologically Active Derivatives

- Kibardina et al. (2014) developed a method for synthesizing biologically active derivatives involving pyrazole, which could be applicable to the synthesis of derivatives of 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Kibardina et al., 2014).

Intermediate in Synthesis of Bioactive Compounds

- Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, which are key intermediates in creating various biologically active compounds, a process that could be relevant for 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Liu et al., 2017).

Antihyperglycemic Agents

- Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, indicating potential medical applications for related compounds (Kees et al., 1996).

Annular Tautomerism Study

- Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior of similar compounds (Cornago et al., 2009).

Potential Antimicrobial Agents

- Bhat et al. (2016) synthesized and characterized new triazolyl pyrazole derivatives, demonstrating potential antimicrobial activities, which could be analogous for related compounds like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Bhat et al., 2016).

Chlorine-Methyl Exchange Rule in Isomorphous Structures

- Swamy et al. (2013) discussed isomorphous structures obeying the chlorine-methyl exchange rule, which is relevant for understanding the structural behavior of similar compounds (Swamy et al., 2013).

Corrosion Inhibition

- Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, assessing their potential as corrosion inhibitors, a property that might extend to similar compounds (Wang et al., 2006).

Safety and Hazards

作用機序

Target of Action

Compounds with similar structures have been reported to target enzymes such as reverse transcriptase .

Mode of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to improve drug potency toward enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to oxidative stress and acetylcholine hydrolysis .

Result of Action

Similar compounds have been reported to have antioxidant, antitumor, and anticonvulsant activities .

特性

IUPAC Name |

[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIZBTZCHOYYTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)

![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)

![2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2512717.png)

![5-[(Dimethylamino)methylene]-3-(4-methoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2512721.png)